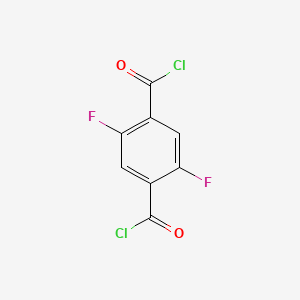
2,5-Difluorobenzene-1,4-dicarbonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Difluorobenzene-1,4-dicarbonyl dichloride is an organic compound with the molecular formula C8H2Cl2F2O2. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two carboxyl groups are converted to carbonyl dichloride groups. This compound is used in various chemical synthesis processes due to its reactive nature.
準備方法
Synthetic Routes and Reaction Conditions
2,5-Difluorobenzene-1,4-dicarbonyl dichloride can be synthesized through the chlorination of 2,5-difluoroterephthalic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The process is carried out under reflux conditions, where the 2,5-difluoroterephthalic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added gradually. The reaction mixture is then heated to reflux, allowing the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous feed systems to ensure efficient chlorination. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
2,5-Difluorobenzene-1,4-dicarbonyl dichloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl dichloride groups are highly reactive towards nucleophiles, leading to the formation of substituted products.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,5-difluoroterephthalic acid and hydrochloric acid.
Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Condensation Reactions: These reactions are often catalyzed by bases such as pyridine or triethylamine.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 2,5-difluorobenzene-1,4-diamide or 2,5-difluorobenzene-1,4-diesters.
Hydrolysis: 2,5-Difluoroterephthalic acid.
Condensation Reactions: Amides and esters of this compound.
科学的研究の応用
2,5-Difluorobenzene-1,4-dicarbonyl dichloride is utilized in various scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyamides, contributing to the development of high-performance materials.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those requiring fluorinated aromatic compounds.
Material Science: It is employed in the preparation of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Organic Synthesis:
作用機序
The reactivity of 2,5-difluorobenzene-1,4-dicarbonyl dichloride is primarily due to the presence of the carbonyl dichloride groups. These groups are highly electrophilic, making them susceptible to nucleophilic attack. The mechanism involves the nucleophile attacking the carbonyl carbon, leading to the displacement of the chloride ion and the formation of a new bond. This reactivity is exploited in various synthetic transformations to introduce functional groups into aromatic compounds.
類似化合物との比較
Similar Compounds
2,5-Dibromobenzene-1,4-dicarbonyl dichloride: Similar in structure but with bromine atoms instead of fluorine.
2,5-Dichlorobenzene-1,4-dicarbonyl dichloride: Contains chlorine atoms instead of fluorine.
2,5-Difluoroterephthalic acid: The precursor to 2,5-difluorobenzene-1,4-dicarbonyl dichloride.
Uniqueness
This compound is unique due to the presence of both fluorine and carbonyl dichloride groups. The fluorine atoms impart distinct electronic properties, enhancing the compound’s reactivity and stability. This makes it particularly valuable in the synthesis of fluorinated aromatic compounds and high-performance materials.
特性
CAS番号 |
167647-92-9 |
|---|---|
分子式 |
C8H2Cl2F2O2 |
分子量 |
239.00 g/mol |
IUPAC名 |
2,5-difluorobenzene-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C8H2Cl2F2O2/c9-7(13)3-1-5(11)4(8(10)14)2-6(3)12/h1-2H |
InChIキー |
AOIZGRLCMDWSGR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)C(=O)Cl)F)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12570405.png)
![N,N'-Pyridine-2,6-diylbis{N'-[3,5-bis(trifluoromethyl)phenyl]urea}](/img/structure/B12570406.png)
![2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B12570407.png)
![2-[(Heptadec-4-yn-1-yl)oxy]oxane](/img/structure/B12570415.png)
![1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro-](/img/structure/B12570416.png)
![2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan](/img/structure/B12570420.png)
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine](/img/structure/B12570422.png)
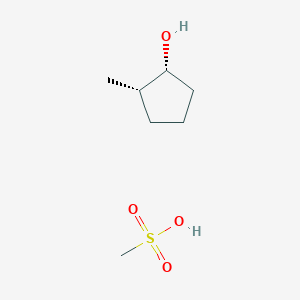
![2-Diazonio-1-methoxy-3-oxo-3-{[3-(trimethylsilyl)prop-2-yn-1-yl]oxy}prop-1-en-1-olate](/img/structure/B12570426.png)
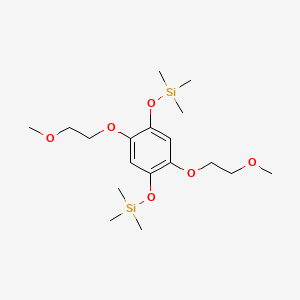
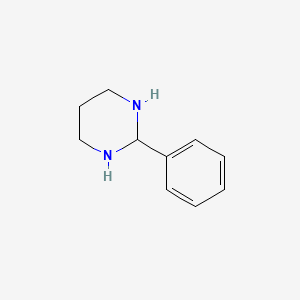
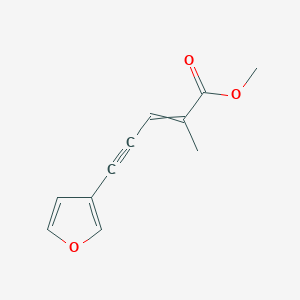
![2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene](/img/structure/B12570461.png)
![2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane](/img/structure/B12570462.png)
